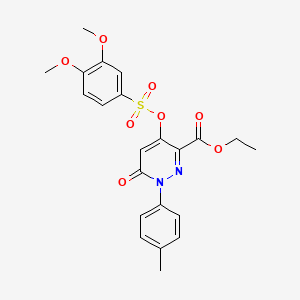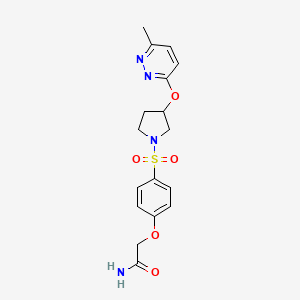
2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a chemical compound with intriguing potential for various scientific and industrial applications. Due to its complex structure and functional groups, it exhibits unique chemical properties that make it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide generally involves multiple reaction steps. It typically starts with the functionalization of a pyridazine ring, followed by the formation of sulfonamide and phenoxy linkages. Common reaction conditions include using anhydrous solvents and controlling the reaction temperature to optimize yields.
Industrial Production Methods: For industrial-scale production, optimizing the synthesis route to minimize steps and costs is crucial. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, which can affect the pyridazine or pyrrolidine rings.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride, potentially altering the sulfonyl or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, often involving halogenating agents or bases to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products: Major reaction products depend on the type of chemical reaction. For example, oxidation may lead to the formation of more polar groups, while reduction can simplify the functional groups present.
Scientific Research Applications
2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has various applications:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: Potential as a ligand in biochemical assays due to its ability to interact with biological macromolecules.
Medicine: Possible use in drug design, targeting specific pathways in disease mechanisms.
Industry: Application in material science for developing new polymers or as an additive to improve product properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group may facilitate binding to active sites, while the pyridazinyl and pyrrolidinyl moieties can modulate the compound’s pharmacokinetics and dynamics. The detailed pathways would depend on the exact biological system being investigated.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other sulfonamide-containing compounds, 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide may exhibit better specificity or reduced side effects due to its distinct structural features.
List of Similar Compounds
2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)propionamide
2-(4-((3-((5-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
This is just a glimpse into the fascinating world of this compound. Curious to dive even deeper into any specific section?
Properties
IUPAC Name |
2-[4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-12-2-7-17(20-19-12)26-14-8-9-21(10-14)27(23,24)15-5-3-13(4-6-15)25-11-16(18)22/h2-7,14H,8-11H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRVSQNNOPZWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
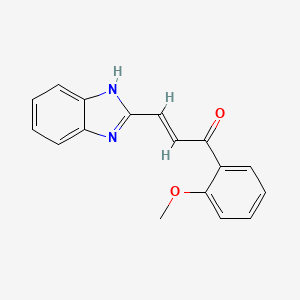
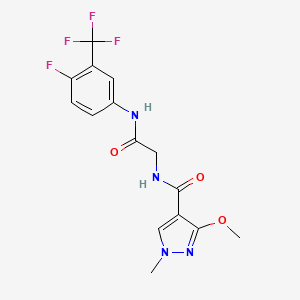
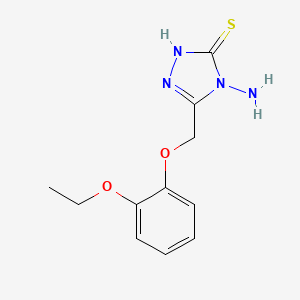
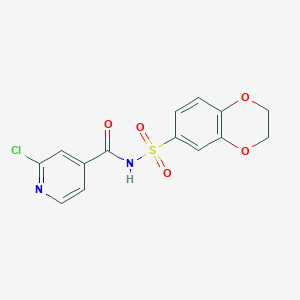
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
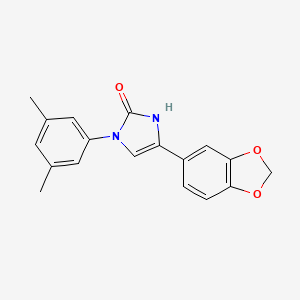
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)
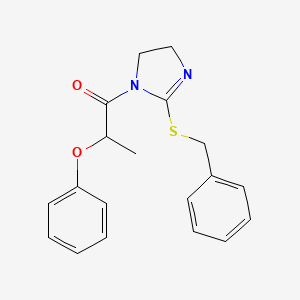
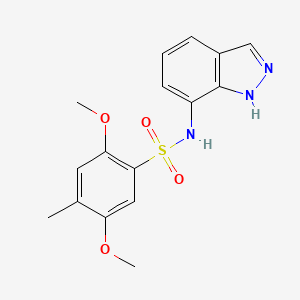

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)
![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)
